molecular formula C12H7ClFNO B8399810 2-Chloro-4-(4-fluorobenzoyl)-pyridine

2-Chloro-4-(4-fluorobenzoyl)-pyridine

Cat. No. B8399810
M. Wt: 235.64 g/mol
InChI Key: RVYBLHALOGRSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluorobenzoyl)-pyridine is a useful research compound. Its molecular formula is C12H7ClFNO and its molecular weight is 235.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(4-fluorobenzoyl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-fluorobenzoyl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(4-fluorobenzoyl)-pyridine

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

(2-chloropyridin-4-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C12H7ClFNO/c13-11-7-9(5-6-15-11)12(16)8-1-3-10(14)4-2-8/h1-7H

InChI Key

RVYBLHALOGRSPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.88 g 4-(4-fluorobenzoyl)-pyridine N-oxide and 50 ml POCl3 are refluxed for 2 hrs. Excess POCl3 is distilled at normal pressure. The crude is treated with slightly alkaline cold water and then extracted with methylene chloride. Working as usual affords 0.80 g of title product, identical with that obtained by the Friedel-Crafts process (see Ex. 3d).
Name
4-(4-fluorobenzoyl)-pyridine N-oxide
Quantity
0.88 g
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reactant
Reaction Step One
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Quantity
50 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.2 g 2-chloro-isonicotinoyl chloride in 25 ml. fluorobenzene there is added with cooling 11.7 g AlCl3. The mixture is heated at 70°-80° C. during 7 hrs. The crude is added to acidic (pH 1-2) cold water. The pH is raised until 4.5 with diluted aqueous NaOH. This aqueous organic mixture is extracted several times with methylene chloride. The combined extracts are washed with water, dried (Na2SO4) and distilled in a rotary evaporator. The remaining crude oil is purified through a silica column, eluting with ethyl ether: petroleum ether 1:3. Yield 5 g of the title product, m.p. 60°-3° C. (cyclohexane); UV (ethanol) λmax.: 262 nm, ε=10,250; Cl 15.30 (15.05); F 8.15 (8.06).
Quantity
4.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
11.7 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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